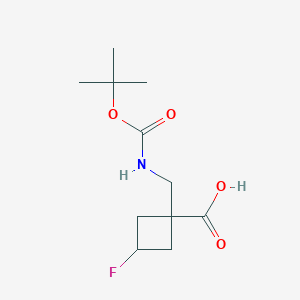

1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-11(8(14)15)4-7(12)5-11/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLQFUNWJNKLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC(C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901128123 | |

| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-71-5 | |

| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of Aminomethyl Group

The Boc protection is typically achieved by reacting the free amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the Boc group and to maximize yield.

- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine

- Solvent: Anhydrous organic solvents (e.g., dichloromethane)

- Conditions: Room temperature, inert atmosphere to avoid moisture

- Outcome: Formation of the Boc-protected aminomethyl intermediate

This step is crucial for stabilizing the amino group during subsequent synthetic transformations.

Construction and Functionalization of the Fluorocyclobutane Ring

The fluorocyclobutane core with the carboxylic acid group can be synthesized via multi-step sequences, often involving:

- Photochemical or thermal cyclization reactions starting from suitable precursors such as methyl coumalate derivatives.

- C–H functionalization strategies, including palladium-catalyzed monoarylation and epimerization to set stereochemistry at the 1- and 3-positions.

- Oxidation and reduction steps to install or modify carboxylic acid and amino functionalities.

For example, methyl coumalate can undergo photochemical 4π electrocyclization to form intermediates that, after reduction and functional group transformations, yield cyclobutane derivatives bearing carboxylic acid groups.

Detailed Preparation Methodology

Research Findings and Optimization

- Reaction Yields: Boc protection reactions typically proceed with high yields (>80%) under optimized anhydrous conditions.

- Stereochemical Control: Epimerization at C-1 and C-3 stereocenters can be achieved by controlled heating and base treatment, allowing access to desired stereoisomers.

- Fluorine Stability: The fluorine atom at the 3-position remains stable during Boc protection and oxidation steps, provided mild conditions are used to avoid nucleophilic substitution.

- Oxidation Selectivity: Use of DIBAL (diisobutylaluminum hydride) allows selective reduction of amide intermediates to aldehydes, preserving the carboxylic acid oxidation state and Boc group.

Comparative Table of Key Reagents and Conditions

| Synthetic Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, anhydrous solvent | Protect amino group | Mild, high-yielding; prevents amine side reactions |

| Fluorination | Bromofluorination reagents | Introduce fluorine at 3-position | Requires careful control to avoid overreaction |

| Photochemical Cyclization | UV irradiation of methyl coumalate | Formation of cyclobutane ring | Efficient ring closure step |

| Oxidation | Potassium permanganate, chromium trioxide, or DIBAL | Convert alcohol/aldehyde to carboxylic acid | Selectivity critical to preserve fluorine and Boc |

| Purification | Silica gel chromatography, crystallization | Isolate pure compound | Essential for analytical and application purposes |

Analyse Chemischer Reaktionen

Types of Reactions

1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.

Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, often using coupling reagents like EDCI or HATU.

Common Reagents and Conditions

Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Boc Protection: Di-tert-butyl dicarbonate ((Boc)2O), triethylamine

Carboxylation: Grignard reagents, carbon dioxide

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.

Deprotected Amines: Removal of the Boc group yields the free aminomethyl derivative.

Amides: Coupling with amines forms amide bonds, useful in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Enzyme Inhibition : The compound has shown promise as an inhibitor of serine proteases, including thrombin and trypsin. These enzymes are critical in various physiological processes such as blood coagulation and digestion. Studies have demonstrated that 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid can inhibit these enzymes with low micromolar IC50 values, indicating its potential as a therapeutic agent.

| Biological Activity | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| Thrombin Inhibition | 5.2 | Thrombin |

| Trypsin Inhibition | 6.8 | Trypsin |

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Biochemical Research

The compound serves as a valuable tool for studying enzyme mechanisms and interactions due to its ability to mimic substrates of serine proteases. Its unique structure allows researchers to investigate the dynamics of enzyme inhibition and the role of specific amino acids in catalytic processes.

Agricultural Chemistry

Given its biological activity, there is potential for developing agrochemicals based on this compound. Its ability to inhibit specific enzymes could be harnessed to create targeted herbicides or fungicides, contributing to sustainable agricultural practices.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound in inhibiting human thrombin with an IC50 value of 5.2 μM. This research underscores the compound's potential therapeutic applications in conditions requiring thrombin inhibition, such as anticoagulation therapy.

Antimicrobial Evaluation

In vitro evaluations demonstrated significant antibacterial activity against E. coli and S. aureus, with MIC values of 12.0 μM and 15.0 μM, respectively. These findings suggest that this compound could lead to new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Wirkmechanismus

The mechanism of action of 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom can enhance binding affinity and metabolic stability, while the aminomethyl group can participate in hydrogen bonding and other interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Comparative Analysis

Ring Size and Conformational Effects

- Cyclobutane vs. Azetidine: The cyclobutane ring in this compound imposes moderate rigidity compared to the smaller cyclopropane analog (from ).

- Fluorination Pattern: The monofluorination in the target compound reduces metabolic degradation compared to non-fluorinated analogs, while the difluorinated variant () exhibits enhanced electronegativity and altered pKa, affecting solubility and membrane permeability .

Functional Group Impact

- Boc Protection : The Boc group in the target compound and its cyclopropane analog () facilitates selective deprotection during stepwise synthesis, unlike FACBC, which lacks protection and is used directly in radiopharmaceutical applications .

- Carboxylic Acid vs. Ester Derivatives : The isopropyl ester form of the target compound (CAS: 1403767-16-7) improves lipophilicity for cell penetration, whereas the free carboxylic acid form is more suitable for ionic interactions in target binding .

Pharmacological and Imaging Performance

- FACBC : In rat glioblastoma models, FACBC showed tumor uptake of 1.72 %ID/g at 60 minutes post-injection, with a tumor-to-brain ratio of 6.61:1. Human trials confirmed its utility in delineating glioblastoma multiforme .

- Metabolic Stability: Fluorinated cyclobutane derivatives exhibit prolonged half-lives compared to non-fluorinated analogs due to resistance to cytochrome P450 oxidation .

Biologische Aktivität

1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid, a compound with the CAS number 1363380-71-5, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a fluorinated cyclobutane moiety, which can influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H14FNO2

- Molecular Weight : 185.21 g/mol

- IUPAC Name : 1-(tert-butoxycarbonyl)aminomethyl-3-fluorocyclobutane-1-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom in the cyclobutane ring may enhance binding affinity and metabolic stability, making it a promising candidate for further research in drug development.

Antitumor Activity

A study investigated the potential of related compounds, specifically focusing on 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), which is a derivative of the compound . This compound has shown significant tumor localization capabilities in nuclear medicine imaging. In a comparative study with [18F]2-fluorodeoxyglucose (FDG), FACBC demonstrated superior uptake in tumor tissues, indicating its potential as a radiotracer for tumor imaging .

Case Studies

- Prostate Cancer Imaging : A pilot study involving prostate cancer patients utilized FACBC for positron emission tomography (PET) scans. The results indicated that FACBC could effectively visualize prostate cancer lesions, with a notable tumor-to-normal tissue uptake ratio, suggesting its utility in guiding radiotherapy .

- Glioblastoma Multiforme : In another case study, the uptake of [18F]FACBC was assessed in patients with glioblastoma multiforme. The imaging results showed high specificity for tumor tissues compared to normal brain tissue, reinforcing the compound's potential application in neuro-oncology .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) | Fluorinated cyclobutane | High tumor uptake in PET imaging |

| 2-Fluoroisonicotinic acid | Lacks cyclobutane structure | Lower affinity for certain receptors |

| 3-Fluoropropionic acid | Aliphatic chain instead of cyclic | Different metabolic pathways and lower bioactivity |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid, and how do reaction conditions influence yield and purity?

- The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, fluorination at the cyclobutane ring, and subsequent deprotection. Key steps include:

- Use of trifluoroacetic acid (TFA) for Boc deprotection under anhydrous conditions (e.g., in CH₂Cl₂ at 0°C for 4 hours) to avoid side reactions .

- Fluorination via nucleophilic substitution or electrophilic fluorinating agents, with yields highly dependent on temperature and solvent polarity .

- Purification via silica gel chromatography (hexane/ethyl acetate gradients) or ion-exchange resins (e.g., Dowex 50W-X8) for zwitterionic intermediates .

- Purity (>95%) is confirmed by HPLC and NMR, with critical attention to eliminating unreacted fluorinating agents or deprotection byproducts .

Q. How does the fluorine atom at the 3-position of the cyclobutane ring affect the compound’s physicochemical properties?

- The fluorine atom introduces electronegativity, altering the compound’s polarity and hydrogen-bonding capacity. This impacts:

- Solubility : Increased in polar solvents (e.g., DMSO, methanol) due to dipole interactions .

- Acidity : The carboxylic acid group (pKa ~2.5) is slightly more acidic than non-fluorinated analogs due to inductive effects .

- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, as seen in related fluorinated amino acids used in PET imaging .

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

- NMR :

- ¹⁹F NMR : A singlet or doublet near −88 to −91 ppm confirms fluorine incorporation and absence of diastereomers .

- ¹H/¹³C NMR : Peaks for the Boc group (e.g., tert-butyl at δ ~1.4 ppm) and cyclobutane protons (δ ~2.0–3.0 ppm) validate structural integrity .

- HRMS : Exact mass analysis (e.g., [M+Na⁺] or [M+H⁺]) ensures molecular formula accuracy .

- X-ray crystallography : Resolves stereochemical ambiguity in cyclobutane ring conformation .

Advanced Research Questions

Q. How does stereochemistry at the cyclobutane ring influence biological activity, and what strategies optimize enantiomeric purity?

- The cis/trans configuration of the fluorinated cyclobutane affects binding to biological targets (e.g., enzymes or transporters). For example:

- Cis isomers may enhance affinity for amino acid transporters due to spatial alignment with natural substrates .

- Chiral resolution via chiral HPLC or enzymatic methods achieves >99% enantiomeric purity, as demonstrated for related cyclobutane-carboxylic acids .

- Computational modeling (e.g., DFT calculations) predicts favorable stereoisomer conformations for target engagement .

Q. What challenges arise in incorporating this compound into radiopharmaceuticals (e.g., ¹⁸F-labeled analogs), and how are they addressed?

- Radiolabeling : Direct ¹⁸F incorporation via nucleophilic substitution requires anhydrous conditions and precursors like tosylates or bromides. Competing elimination reactions can reduce radiochemical yield .

- In vivo stability : Metabolite analysis (e.g., LC-MS of blood samples) identifies defluorination or Boc cleavage, which is mitigated by structural modifications (e.g., methylene spacers) .

Q. How can derivatization of the carboxylic acid group enhance target-specific applications?

- Conversion to amides or esters improves cell permeability. For example:

- Methyl ester prodrugs increase bioavailability, with hydrolysis in vivo regenerating the active carboxylic acid .

- Conjugation with targeting moieties (e.g., peptides) via NHS ester chemistry enables site-specific delivery .

Q. What methodologies resolve contradictions in reported synthetic yields or characterization data?

- Yield discrepancies : Batch-to-batch variability in Boc deprotection (e.g., TFA purity, moisture levels) is addressed by strict anhydrous protocols .

- NMR inconsistencies : Variable solvent temperatures (e.g., 60°C vs. room temperature) cause peak splitting differences, resolved by standardized acquisition parameters .

Methodological Recommendations

- Stereochemical analysis : Combine NOESY NMR and circular dichroism (CD) to assign absolute configurations .

- Metabolic profiling : Use hepatocyte incubation assays followed by LC-HRMS to identify degradation pathways .

- Computational tools : Molecular dynamics simulations predict cyclobutane ring strain and conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.